DL-Isoleucine-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

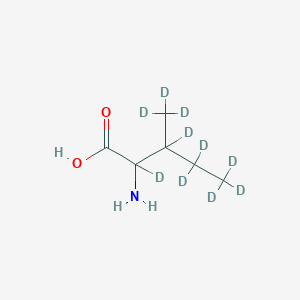

IUPAC Name |

2-amino-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-SHJFKSRGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to DL-Isoleucine-d10 for Researchers and Drug Development Professionals

Introduction

DL-Isoleucine-d10 is a deuterated form of the essential amino acid isoleucine. In this isotopologue, ten hydrogen atoms have been replaced by their heavier isotope, deuterium. This stable, non-radioactive isotopic labeling makes this compound an invaluable tool in various scientific and research applications, particularly in the fields of metabolomics, proteomics, and pharmacokinetic studies. Its primary utility lies in its application as an internal standard for the accurate quantification of natural isoleucine in complex biological matrices using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the chemical properties, key experimental protocols, and relevant biological pathways associated with this compound.

Chemical Properties of this compound

This compound is a white to off-white solid. While specific experimental data for the deuterated form is limited, the physical properties of its non-deuterated counterpart, DL-Isoleucine, provide a reliable estimate. The primary difference lies in its molecular weight due to the presence of ten deuterium atoms.

| Property | Value |

| Chemical Formula | C₆H₃D₁₀NO₂ |

| Molecular Weight | 141.23 g/mol |

| CAS Number | 29909-02-2 |

| Appearance | White to off-white solid |

| Melting Point | Approximately 290 °C (with decomposition) (based on DL-Isoleucine) |

| Boiling Point | Data not available |

| Water Solubility | Approximately 22.3 g/L at 25 °C (based on DL-Isoleucine) |

| Storage Temperature | -20°C |

Experimental Protocols

This compound is predominantly used as an internal standard in quantitative analytical methods. Below are detailed methodologies for its application in mass spectrometry and NMR spectroscopy.

Quantification of Isoleucine in Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a typical workflow for the quantification of isoleucine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, employing this compound as an internal standard to ensure accuracy and precision.[1][2][3][4][5][6][7]

1. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 100 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing a known concentration of this compound.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for amino acid separation.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is employed to elute the amino acids. A typical gradient might be:

-

0-2 min: 5% B

-

2-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-15 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Isoleucine (Analyte): Monitor the transition from the precursor ion (m/z) to a specific product ion (e.g., m/z 132.1 -> 86.1).

-

This compound (Internal Standard): Monitor the transition from its deuterated precursor ion to a corresponding product ion (e.g., m/z 142.2 -> 93.1).

-

-

Data Analysis: The concentration of isoleucine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of isoleucine and a constant concentration of the internal standard.

References

- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]

- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to DL-Isoleucine-d10: Applications in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-Isoleucine-d10, a deuterated stable isotope-labeled amino acid. It is designed for researchers, scientists, and drug development professionals who utilize quantitative analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), in their work. This document covers the core physicochemical properties of this compound, its primary applications, and a detailed experimental protocol for its use as an internal standard in bioanalytical methods.

Introduction

This compound is the deuterium-labeled form of the essential amino acid DL-Isoleucine. In the fields of metabolomics, proteomics, and pharmacokinetic studies, stable isotope-labeled compounds are indispensable tools. By replacing hydrogen atoms with their heavier isotope, deuterium, this compound becomes chemically almost identical to its unlabeled counterpart but is distinguishable by mass spectrometry. This property makes it an ideal internal standard for quantitative analysis, as it can be used to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.

The use of deuterated standards is particularly crucial in drug development. Substituting hydrogen with deuterium can lead to a stronger carbon-deuterium bond, a phenomenon known as the Kinetic Isotope Effect (KIE). This can slow down metabolic processes that involve the cleavage of this bond, potentially altering the pharmacokinetic profile of a drug. Therefore, deuterium-labeled compounds are also used as tracers to elucidate metabolic pathways and to study the metabolism of drug candidates.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 29909-02-2 |

| Molecular Formula | C₆H₃D₁₀NO₂ |

| Molecular Weight | Approximately 141.2 g/mol |

Experimental Protocol: Quantification of Isoleucine in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This section provides a detailed methodology for the quantification of isoleucine in human plasma using a stable isotope dilution LC-MS/MS method. This compound serves as the internal standard to ensure accuracy and precision.

Materials and Reagents

-

DL-Isoleucine (analyte)

-

This compound (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (blank)

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in a suitable solvent).

-

Add 800 µL of a precipitating solution (e.g., acetonitrile with 0.1% formic acid) to the plasma/internal standard mixture.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.

-

Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: A column suitable for the separation of polar compounds, such as a mixed-mode or HILIC column (e.g., Intrada Amino Acid column).

-

Mobile Phase A: 100 mM ammonium formate in water.

-

Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v).

-

Flow Rate: 0.6 mL/min.

-

Gradient Elution:

-

0-3.0 min: 92% to 88% B

-

3.0-6.4 min: 88% to 70% B

-

6.4-6.5 min: 70% to 0% B

-

6.5-10.0 min: Hold at 0% B

-

10.0-10.1 min: 0% to 92% B

-

10.1-13.0 min: Hold at 92% B

-

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Isoleucine (Analyte): Precursor ion (Q1) m/z 132.1 -> Product ion (Q3) m/z 86.1

-

Isoleucine-d10 (Internal Standard): Precursor ion (Q1) m/z 142.1 -> Product ion (Q3) m/z 92.1

-

-

Instrument Parameters: Optimize parameters such as desolvation temperature, gas flow, and collision energy for maximum signal intensity.

Mandatory Visualization

The following diagram illustrates the general workflow for using a stable isotope-labeled internal standard, such as this compound, in a quantitative LC-MS/MS analysis.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

An In-depth Technical Guide to DL-Isoleucine-d10: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of DL-Isoleucine-d10, a deuterated isotopologue of the essential amino acid isoleucine. This document is intended to serve as a technical resource, detailing its characteristics, applications, and relevant experimental contexts.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of DL-Isoleucine, where ten hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight compared to the natural compound, a property that is fundamental to its primary application as an internal standard in mass spectrometry-based quantification.

General Properties

This compound is typically supplied as a white to off-white solid or crystalline powder.[1][2] It is generally stable under recommended storage conditions but is incompatible with strong oxidizing agents.[2][3][4] For long-term stability, storage at -20°C is recommended, protected from light and moisture.[5][6]

Tabulated Physical and Chemical Data

The quantitative properties of this compound are summarized in the tables below. Data for the non-deuterated form, DL-Isoleucine, is included for comparison where available.

Table 1: General Physical Properties

| Property | Value (this compound) | Value (DL-Isoleucine) | Reference(s) |

| Appearance | White to off-white solid | White crystalline powder | [1][2] |

| Melting Point | Not explicitly stated; expected to be similar to DL-Isoleucine | ~290 °C (with decomposition) | [2][4][7] |

| Boiling Point | Data not available | 225.8 ± 23.0 °C at 760 mmHg | [3] |

| Solubility | Slightly soluble in water | 22.3 g/L in water (25 °C) | [5][8][9] |

| Stability | Stable under recommended storage | Stable | [2][3][5] |

Table 2: Chemical Identifiers and Molecular Data

| Identifier | Value (this compound) | Reference(s) |

| Molecular Formula | C₆H₃D₁₀NO₂ | [1][5][10] |

| Molecular Weight | 141.23 g/mol | [10] |

| Exact Mass | 141.157396117 Da | [11] |

| CAS Number | 29909-02-2 | [1][5] |

| InChI Key | AGPKZVBTJJNPAG-SHJFKSRGSA-N | [5] |

| SMILES | [2H]C([2H])([2H])C([2H])([2H])C(C([2H])([2H])[2H])([2H])C(N)([2H])C(O)=O | [5] |

Applications in Research and Development

The primary utility of this compound stems from its isotopic labeling. Deuteration makes it an ideal tool for quantitative analysis and metabolic tracing studies.

-

Internal Standard: The most common application is as an internal standard for the quantification of isoleucine in various biological matrices (e.g., plasma, tissue extracts) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5][6] Its chemical behavior is nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by the mass spectrometer, ensuring accurate quantification.

-

Metabolic Tracer: In metabolic research, it can be used as a tracer to study the pharmacokinetics and metabolic pathways of isoleucine.[1][6][12] The deuterium label allows researchers to follow the fate of the molecule through various biological processes.

Logical Workflow: Use as an Internal Standard

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.

Experimental Protocols and Methodologies

While specific, detailed protocols for the synthesis of this compound are proprietary to manufacturers, this section outlines the principles of related experimental procedures where this compound is either synthesized or utilized.

General Synthesis Approach for DL-Isoleucine

The synthesis of the non-deuterated DL-Isoleucine provides a basis for understanding the chemical steps that could be adapted for its deuterated counterpart, using deuterated starting materials or reagents. A common method is the Strecker synthesis or variations involving malonic esters.

A generalized synthesis of DL-Isoleucine involves the following key steps[13]:

-

Alkylation: Diethyl malonate is alkylated using sec-butyl bromide.

-

Bromination: The resulting diethyl sec-butylmalonate is brominated.

-

Decarboxylation: The product is decarboxylated to yield α-bromo-β-methylvaleric acid.

-

Amination: The bromo acid undergoes amination, typically with ammonia, to introduce the amino group, forming DL-Isoleucine.

The synthesis of this compound would require the use of deuterated sec-butyl bromide and potentially other deuterated reagents during the process to achieve the desired labeling.

Analytical Method: LC-MS/MS Quantification

The use of this compound as an internal standard is central to its utility. Below is a representative, high-level protocol for quantifying endogenous L-Isoleucine in a biological sample.

Objective: To determine the concentration of L-Isoleucine in human plasma.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound (Internal Standard, IS) at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Prepare a series of calibration standards by spiking known concentrations of non-labeled L-Isoleucine into a blank matrix (e.g., charcoal-stripped plasma).

-

To each calibrator, quality control sample, and unknown plasma sample, add a fixed volume of the IS working solution.

-

-

Protein Precipitation:

-

Add a protein precipitation agent (e.g., ice-cold acetonitrile or methanol) to all samples to precipitate proteins.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Inject a small volume of the supernatant onto a suitable liquid chromatography column (e.g., a reverse-phase C18 column).

-

Perform chromatographic separation to resolve isoleucine from other matrix components.

-

Detect the analyte and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both L-Isoleucine and this compound would be monitored.

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (Analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of L-Isoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Biological Context: L-Isoleucine Biosynthesis

While this compound is a synthetic tool, its unlabeled L-isomer is an essential branched-chain amino acid (BCAA) involved in numerous physiological processes. Understanding its biological origin provides context for its importance in metabolic studies. The biosynthesis of L-Isoleucine from threonine is a multi-step enzymatic pathway found in microorganisms and plants.[14]

The following diagram illustrates the initial, committed steps of the L-isoleucine biosynthesis pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DL-Isoleucine | 443-79-8 [chemicalbook.com]

- 3. DL-Isoleucine | CAS#:443-79-8 | Chemsrc [chemsrc.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DL-ISOLEUCINE For Biochemistry | Laboratory chemicals manufacturer, Lab chemical supplier, Lab chemical manufacturer, Laboratory Chemicals, Lab chemical distributors, Laboratory chemical suppliers, Lab chemicals exporter, Alpha Chemika India. [alphachemika.co]

- 8. 2-Amino-3-methylpentanoic acid | C6H13NO2 | CID 791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dextro,laevo-isoleucine, 443-79-8 [thegoodscentscompany.com]

- 10. L-Isoleucine-d10 | CymitQuimica [cymitquimica.com]

- 11. L-Isoleucine-d10 | C6H13NO2 | CID 101865217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Synthesis of DL-Isoleucine_Chemicalbook [chemicalbook.com]

- 14. L-isoleucine biosynthesis I (from threonine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Isotopic purity and stability of DL-Isoleucine-d10.

An In-depth Technical Guide on the Isotopic Purity and Stability of DL-Isoleucine-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the isotopic purity and stability of this compound, a crucial stable isotope-labeled (SIL) internal standard used in quantitative bioanalysis. Accurate assessment of these parameters is fundamental to ensuring the reliability, precision, and accuracy of analytical methods, particularly in mass spectrometry-based applications for metabolic research and drug development.[1][2][]

Isotopic Purity of this compound

Isotopic purity, or isotopic enrichment, refers to the percentage of the compound that contains the desired number of heavy isotopes. For this compound, this is the proportion of molecules where ten hydrogen atoms have been replaced by deuterium. High isotopic purity is critical to minimize "cross-talk" or interference from the internal standard in the mass channel of the unlabeled analyte.[2] Commercially available this compound generally exhibits high isotopic enrichment.

Data Presentation: Isotopic and Chemical Purity

The following table summarizes purity data for Isoleucine-d10 from various suppliers. It is important to consult the Certificate of Analysis (CoA) for lot-specific information.

| Supplier | Product Description | Purity Specification | Reference |

| Cayman Chemical | Isoleucine-d10 | ≥99% deuterated forms (d1-d10) | [4] |

| MedchemExpress | This compound | 98.6% | [5] |

| Cambridge Isotope Labs | L-Isoleucine (D₁₀, 98%) | 98% (Isotopic) | [6] |

| Cambridge Isotope Labs | L-Isoleucine (D₁₀, 98%; ¹⁵N, 98%) | 98% (D₁₀), 98% (¹⁵N) | [7][8] |

| LGC Standards | L-Isoleucine-d10 | >95% (HPLC, Chemical Purity) | [9] |

Experimental Protocol: Determination of Isotopic Purity via LC-MS/MS

This protocol outlines a general method for verifying the isotopic purity of this compound and quantifying the presence of any unlabeled isoleucine.

Objective: To confirm the isotopic enrichment and ensure the unlabeled analyte signal is below a pre-defined threshold (e.g., <0.1% of the SIL-IS response).[1]

Materials:

-

This compound standard

-

Unlabeled Isoleucine standard

-

High-purity solvent (e.g., Methanol/Water mixture)

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Methodology:

-

Standard Preparation: Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent. Prepare a dilution series of the unlabeled Isoleucine standard.

-

LC-MS/MS Analysis:

-

Infuse the this compound solution directly or analyze via LC-MS/MS.

-

Optimize mass spectrometer parameters (e.g., collision energy) to monitor the mass transition for this compound and the corresponding transition for unlabeled Isoleucine.

-

The mass difference between the analyte and the SIL internal standard should generally be three or more mass units for small molecules to avoid spectral overlap.[2]

-

-

Data Acquisition: Monitor the Multiple Reaction Monitoring (MRM) transition for unlabeled Isoleucine in the high-concentration this compound sample.

-

Purity Calculation: Compare the peak area of the unlabeled Isoleucine signal in the d10 sample to the peak area of the this compound signal. The ratio of these areas indicates the percentage of unlabeled impurity. The isotopic purity is calculated as: (1 - [Peak Area of Unlabeled / Peak Area of Labeled]) * 100%.

Stability of this compound

The stability of a SIL internal standard is paramount for the integrity of quantitative data, especially in longitudinal studies or when analyzing large batches of samples.[1] Deuterium labels on non-exchangeable carbon positions, such as those in this compound, are chemically stable and not prone to back-exchange with protons from solvents or biological matrices.[2]

Data Presentation: Storage and Stability

Proper storage is essential to maintain the long-term integrity of the standard.

| Supplier | Recommended Storage | Stated Stability | Reference |

| Cayman Chemical | -20°C | ≥ 4 years | [4] |

| Cambridge Isotope Labs | Room temperature, away from light and moisture | Not specified | [6][7] |

| LGC Standards | +20°C | Not specified | [9] |

Experimental Protocol: Long-Term Stability Assessment

This protocol is designed to evaluate the stability of this compound in a biological matrix under intended storage conditions.

Objective: To confirm that the analyte and internal standard are stable in the biological matrix for the duration of sample storage and analysis.[1]

Methodology:

-

Sample Preparation: Spike a known concentration of this compound and unlabeled Isoleucine into a representative biological matrix (e.g., human plasma) to prepare Quality Control (QC) samples at low and high concentrations.

-

Storage: Store these QC samples at the intended storage temperature (e.g., -20°C or -80°C).

-

Analysis Over Time:

-

Analyze a set of QC samples at time zero (T=0) to establish a baseline.

-

At subsequent time points (e.g., 1, 3, 6, 12 months), retrieve and analyze additional sets of the stored QC samples.

-

The analysis should be performed using a validated bioanalytical method.

-

-

Acceptance Criteria: The mean concentration of the stability samples at each time point should be within ±15% of the nominal (T=0) concentration.[1]

Core Requirements for a High-Quality SIL Internal Standard

This compound is effective as an internal standard because it fulfills the key requirements for a high-quality SIL analog. The use of a SIL-IS is considered the best practice to compensate for matrix effects and variability during sample preparation and analysis.[1][10]

While SIL internal standards are the preferred choice, it is important to note that deuterium-labeled compounds may sometimes exhibit slight retention time shifts (isotope effect) compared to the analyte.[11] However, their ability to track the analyte through extraction and ionization processes makes them superior to structural analogs.[10][12]

Conclusion

This compound is a robust and reliable internal standard for quantitative mass spectrometry. Commercially available standards demonstrate high isotopic purity (typically ≥98%) and excellent long-term stability when stored correctly (≥4 years at -20°C).[4][6] The stability of the deuterium labels at non-exchangeable positions prevents analytical complications from isotopic exchange. By following structured protocols to verify purity and assess stability, researchers and drug development professionals can confidently incorporate this compound into their bioanalytical methods to achieve the highest levels of accuracy and precision.

References

- 1. benchchem.com [benchchem.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. L-Isoleucine (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-141-0.25 [isotope.com]

- 7. L-Isoleucine (Dââ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7325-0.25 [isotope.com]

- 8. Cambridge Isotope Laboratories L-ISOLEUCINE (D10, 98%; 15N, 98%), 0.25 | Fisher Scientific [fishersci.com]

- 9. L-Isoleucine-d10 | CAS | LGC Standards [lgcstandards.com]

- 10. waters.com [waters.com]

- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

A Technical Guide to DL-Isoleucine-d10: Sourcing and Application for Researchers

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is integral to robust and accurate quantitative analysis. This guide provides an in-depth overview of DL-Isoleucine-d10, a deuterated internal standard, covering its suppliers, purchasing options, and a detailed experimental protocol for its application in mass spectrometry-based amino acid analysis.

Sourcing and Procurement of this compound

The selection of a reliable supplier for this compound is crucial for ensuring the quality and accuracy of experimental results. Key considerations include chemical purity, isotopic enrichment, and the availability of comprehensive documentation such as a Certificate of Analysis (CoA). Below is a summary of major suppliers and their product specifications.

| Supplier | Product Name | Catalog Number | Chemical Purity | Isotopic Enrichment/Purity | Pack Size(s) |

| MedchemExpress | This compound | HY-N0771S1 | 98.6% | 99.0% | 1 mg, 5 mg |

| Cambridge Isotope Laboratories, Inc. | L-Isoleucine (D10, 98%; 15N, 98%) | DNLM-7325 | 98% | D10, 98%; 15N, 98% | 0.25 g |

| Cayman Chemical | Isoleucine-d10 | 34842 | ≥99% deuterated forms (d1-d10) | Not specified | 1 mg, 5 mg, 10 mg |

| Simson Pharma | L-ISOLEUCINE D10 | I370003 | Custom Synthesis | Custom Synthesis | Custom |

Core Applications of this compound in Research

This compound is primarily utilized as an internal standard in quantitative mass spectrometry (MS) techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its stable isotope label allows it to be distinguished from the endogenous, unlabeled isoleucine in a sample, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.

The workflow for using a stable isotope-labeled internal standard like this compound in a typical quantitative analysis is depicted in the following diagram.

Experimental Protocol: Quantification of Isoleucine in Biological Samples using LC-MS/MS and this compound Internal Standard

This protocol provides a general framework for the quantification of isoleucine in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard. Optimization of specific parameters may be required depending on the sample type and instrumentation.

Materials and Reagents

-

This compound (from a reputable supplier)

-

Unlabeled L-Isoleucine (for calibration curve)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation solution (e.g., ice-cold ACN or methanol)

-

Vials and caps for autosampler

Preparation of Stock Solutions and Standards

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., 50% ACN in water) to obtain a 1 mg/mL stock solution.

-

Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution with the same solvent to a final concentration of 10 µg/mL.

-

Calibration Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of unlabeled L-Isoleucine in the same manner as the IS stock solution.

-

Calibration Curve Standards: Perform serial dilutions of the calibration standard stock solution with a suitable matrix (e.g., charcoal-stripped plasma or a buffer mimicking the sample matrix) to prepare a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

Sample Preparation

-

Thaw Samples: Thaw the biological samples (e.g., plasma) on ice.

-

Spike with Internal Standard: To a known volume of each sample, calibration standard, and quality control (QC) sample (e.g., 100 µL), add a fixed volume of the working internal standard solution (e.g., 10 µL of 10 µg/mL this compound).

-

Protein Precipitation: Add a sufficient volume of ice-cold protein precipitation solution (e.g., 400 µL of ACN) to each tube. Vortex thoroughly for 30 seconds.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of vials.

-

Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 5% ACN in water with 0.1% FA) for LC-MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

-

Column: A suitable column for amino acid analysis, such as a C18 or HILIC column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Develop a suitable gradient to achieve good separation of isoleucine from other matrix components.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) capable of Multiple Reaction Monitoring (MRM).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for amino acids.

-

MRM Transitions:

-

Isoleucine (unlabeled): Determine the precursor and product ion m/z values (e.g., precursor m/z 132.1, product ions to be optimized).

-

This compound (IS): Determine the precursor and product ion m/z values (e.g., precursor m/z 142.2, product ions to be optimized).

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for both the unlabeled isoleucine and the this compound internal standard in all samples, calibration standards, and QCs.

-

Ratio Calculation: Calculate the ratio of the peak area of the analyte (isoleucine) to the peak area of the internal standard (this compound) for each injection.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the unlabeled isoleucine in the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Concentration Determination: Determine the concentration of isoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the logical relationship in the quantification process.

By adhering to this guide, researchers and professionals in drug development can confidently source high-quality this compound and implement robust analytical methods for accurate and reliable quantification of isoleucine in their studies.

References

In-Depth Technical Guide: Safety Data Sheet for DL-Isoleucine-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and application of DL-Isoleucine-d10. The information is compiled from various Safety Data Sheets (SDS) and scientific literature to ensure a thorough understanding for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a deuterated form of the essential amino acid DL-Isoleucine. The stable, non-radioactive isotopes of deuterium make it an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1].

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | DL-2-Amino-3-methylpentanoic acid-d10 |

| Synonyms | Isoleucine-d10, 2-Amino-3-methylpentanoic Acid-d10 |

| CAS Number | 29909-02-2[2][3] |

| Molecular Formula | C₆H₃D₁₀NO₂[2][3] |

| Molecular Weight | 141.23 g/mol [4] |

Table 2: Physical and Chemical Properties of DL-Isoleucine and its Isotopologues

| Property | Value | Source |

| Appearance | White to off-white crystalline powder or solid | [5][6] |

| Odor | Odorless | [6] |

| Melting Point | 210 °C (DL-Isoleucine) | [7] |

| Decomposition Temperature | 288 - 292 °C (L-Isoleucine) | |

| Solubility | Slightly soluble in water (sonicated)[3]. Soluble in 0.26 mM phosphate buffer (pH 7.1) and propylene glycol (L-Isoleucine)[8]. | [3][8] |

| logP (Octanol/Water Partition Coefficient) | -1.7 (L-Isoleucine) | |

| Stability | Stable under normal conditions. May be light-sensitive.[5][6] | [5][6] |

Hazard Identification and Safety Precautions

According to the available Safety Data Sheets, this compound is not classified as a hazardous substance or mixture[2]. However, as with any chemical, it should be handled with care in a laboratory setting.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Use in a well-ventilated area.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Table 3: Hazard Statements and Precautionary Measures

| Hazard | Statement |

| GHS Classification | Not a hazardous substance or mixture[2]. |

| Potential Health Effects | May cause eye, skin, and respiratory tract irritation upon direct contact or inhalation of dust[5]. |

| First Aid - Inhalation | Move to fresh air. If breathing is difficult, seek medical attention[2]. |

| First Aid - Skin Contact | Rinse skin with plenty of water. Remove contaminated clothing[2]. |

| First Aid - Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[2]. |

| First Aid - Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek medical attention[2]. |

Toxicological Information

Table 4: Acute Toxicity Data for L-Isoleucine

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | > 2,000 mg/kg | [9][10] |

| LD50 | Rat | Intraperitoneal | 6,822 mg/kg | [9][11] |

| LC50 | Rat | Inhalation | > 5.410 mg/m³ (4 h) | [5][10] |

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.

-

Germ Cell Mutagenicity: Not classified as a germ cell mutagen[10].

-

Reproductive Toxicity: Not classified as a reproductive toxicant[10].

Handling, Storage, and Disposal

Handling:

-

No special handling procedures are required beyond standard laboratory practices.

-

Avoid formation of dust and aerosols.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage temperature is -20°C for long-term stability[12].

-

Protect from light and moisture.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contaminated packaging should be disposed of as unused product.

Experimental Protocols and Applications

This compound is primarily used as an internal standard in mass spectrometry-based quantitative analysis of isoleucine in various biological samples[1][3]. The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, thereby improving the accuracy and reproducibility of the results[13].

General Protocol for Amino Acid Analysis using a Deuterated Internal Standard

The following is a generalized workflow for the quantification of amino acids in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

Experimental Workflow for Amino Acid Quantification

Caption: A typical workflow for quantitative amino acid analysis using a deuterated internal standard.

Methodology Details:

-

Sample Collection and Storage: Collect biological samples and store them appropriately (e.g., -80°C) to prevent degradation of amino acids.

-

Addition of Internal Standard: A known amount of this compound is spiked into each sample, calibrator, and quality control sample at the beginning of the sample preparation process[13].

-

Protein Precipitation and Hydrolysis: For total amino acid analysis, proteins are typically precipitated and then hydrolyzed to release individual amino acids. A common method is acid hydrolysis using 6 M HCl at 110°C for 24 hours[14].

-

Derivatization (Optional): To improve chromatographic separation and detection sensitivity, amino acids can be derivatized. Common derivatizing agents include o-phthalaldehyde (OPA) and AccQ-Tag™[14].

-

LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The liquid chromatography (LC) step separates the amino acids, and the tandem mass spectrometry (MS/MS) step detects and quantifies the analyte (isoleucine) and the internal standard (this compound) based on their specific mass-to-charge ratios.

-

Quantification: The concentration of isoleucine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of isoleucine and the internal standard[15].

Metabolic Pathway of Isoleucine

Isoleucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism[16]. Understanding its metabolic pathway is important for researchers in drug development and metabolic studies.

Isoleucine Catabolic Pathway

Caption: The catabolic pathway of isoleucine, leading to the production of acetyl-CoA and succinyl-CoA.

The catabolism of isoleucine, like other BCAAs, is initiated by two common enzymatic steps: transamination by branched-chain amino acid aminotransferase (BCAT) and oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex[16][17]. The subsequent pathway is specific to isoleucine and ultimately yields acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA. Both acetyl-CoA and succinyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production, making isoleucine both a ketogenic and a glucogenic amino acid[18].

This in-depth guide provides essential safety and technical information for the handling and use of this compound. By understanding its properties, hazards, and applications, researchers can ensure its safe and effective use in their scientific endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 3. caymanchem.com [caymanchem.com]

- 4. L-Isoleucine-d10 | C6H13NO2 | CID 101865217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. tmmedia.in [tmmedia.in]

- 7. researchgate.net [researchgate.net]

- 8. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. bio.vu.nl [bio.vu.nl]

- 12. researchgate.net [researchgate.net]

- 13. iroatech.com [iroatech.com]

- 14. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Isoleucine - Wikipedia [en.wikipedia.org]

Unveiling Cellular Dynamics: A Technical Guide to Stable Isotope-Labeled Amino Acids in Research

Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides an in-depth exploration of the core applications of stable isotope-labeled amino acids (SILAAs) in modern biological and medical research. We delve into the foundational techniques of quantitative proteomics, metabolic flux analysis, and protein turnover studies, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower your research endeavors.

Stable isotope-labeled amino acids have become indispensable tools for tracing, quantifying, and understanding the complex and dynamic processes within living systems. By replacing naturally occurring isotopes (e.g., ¹²C, ¹⁴N) with heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N), these amino acids act as molecular tracers that can be precisely monitored by mass spectrometry.[1][2] This guide illuminates the practical applications of SILAAs, providing the technical details necessary for their successful implementation in a research setting.

Quantitative Proteomics: The Power of SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate quantitative proteomics.[3][4] This technique enables the precise comparison of protein abundances between different cell populations, providing invaluable insights into cellular responses to various stimuli, disease states, or drug treatments.[5][6]

Experimental Protocol: SILAC for Quantitative Phosphoproteomics

This protocol outlines a typical workflow for a SILAC-based quantitative phosphoproteomics experiment, often used to study signaling pathways.[7][8]

1.1.1. Cell Culture and Labeling:

-

Select two populations of the same cell line.

-

Culture one population in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine).

-

Culture the second population in "heavy" medium where the normal essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine).[3]

-

Subculture the cells for at least five to six doublings to ensure near-complete incorporation (>97%) of the labeled amino acids into the proteome.[7]

1.1.2. Experimental Treatment and Cell Lysis:

-

Once labeling is complete, subject the two cell populations to different experimental conditions (e.g., one stimulated with a growth factor, the other as a control).

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the protein and phosphorylation states.

1.1.3. Protein Digestion and Phosphopeptide Enrichment:

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.[2]

-

Perform in-solution or in-gel digestion of the combined protein mixture using an enzyme such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, ensuring that most resulting peptides will contain a labeled amino acid.[2]

-

Enrich for phosphopeptides from the resulting peptide mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[8]

1.1.4. LC-MS/MS Analysis and Data Interpretation:

-

Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Utilize software such as MaxQuant for peptide identification and quantification.[5][9][10] The software will identify peptide pairs with a characteristic mass shift corresponding to the heavy isotope label and calculate the ratio of their intensities, which reflects the relative abundance of the phosphoprotein between the two conditions.[5][10]

Quantitative Data Presentation

The following table summarizes representative quantitative data from a SILAC-based phosphoproteomics study investigating the effects of Epidermal Growth Factor (EGF) stimulation on HeLa cells. The data showcases the fold-change in phosphorylation of key proteins in the EGFR signaling pathway.

| Protein | Phosphorylation Site | Fold Change (EGF Stimulated / Control) |

| EGFR | Y1173 | 8.5 |

| SHC1 | Y317 | 6.2 |

| GAB1 | Y627 | 4.8 |

| PLCγ1 | Y783 | 3.5 |

| STAT3 | Y705 | 2.9 |

Table 1: Representative quantitative phosphoproteomics data from a SILAC experiment. Data is hypothetical and for illustrative purposes.

Visualizing the SILAC Workflow and a Key Signaling Pathway

Metabolic Flux Analysis: Tracing the Flow of Life

Metabolic Flux Analysis (MFA) using stable isotope tracers, particularly ¹³C-labeled amino acids and glucose, is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell.[11][12][13] By tracking the incorporation and transformation of these labeled substrates into various metabolites, researchers can construct a detailed map of cellular metabolism, revealing how metabolic pathways are rewired in different physiological or pathological states, such as cancer.[14][15]

Experimental Protocol: ¹³C-Metabolic Flux Analysis in Adherent Mammalian Cells

This protocol provides a step-by-step guide for performing a ¹³C-MFA experiment in adherent mammalian cells.[16][17]

2.1.1. Cell Culture and Isotope Labeling:

-

Culture adherent mammalian cells to the desired confluency in standard culture medium.

-

One hour prior to labeling, replace the medium with a medium of the same composition but lacking the metabolite to be used as a tracer (e.g., glucose-free and glutamine-free DMEM).

-

Initiate the labeling experiment by replacing the starvation medium with a medium containing the ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose and/or [U-¹³C₅]glutamine) at a known concentration.

-

Incubate the cells for a specific duration to allow for the incorporation of the label into intracellular metabolites. This time point should be optimized to achieve isotopic steady-state for the metabolites of interest.

2.1.2. Metabolite Quenching and Extraction:

-

Rapidly aspirate the labeling medium.

-

Immediately add ice-cold quenching solution (e.g., 80:20 methanol:water) to the culture dish to halt all enzymatic activity.[3]

-

Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

-

Perform metabolite extraction by adding a non-polar solvent (e.g., chloroform) and vortexing vigorously.

-

Centrifuge to separate the polar (containing amino acids and other central carbon metabolites) and non-polar phases.

-

Collect the polar phase for subsequent analysis.

2.1.3. GC-MS Analysis and Data Interpretation:

-

Derivatize the extracted metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites, particularly proteinogenic amino acids.

-

Use specialized software (e.g., INCA, Metran) to perform computational flux estimation.[17] This involves fitting the experimentally measured mass isotopomer distributions to a metabolic network model to calculate the intracellular flux values.[18]

Quantitative Data Presentation

The following table presents example flux data from a ¹³C-MFA study in cancer cells, comparing metabolic fluxes under normoxic and hypoxic conditions. Fluxes are normalized to the glucose uptake rate.

| Metabolic Reaction | Relative Flux (Normoxia) | Relative Flux (Hypoxia) |

| Glycolysis (Glucose -> Pyruvate) | 100 | 100 |

| Lactate Dehydrogenase (Pyruvate -> Lactate) | 85 | 95 |

| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 10 | 2 |

| Anaplerotic Glutamine -> α-Ketoglutarate | 30 | 50 |

| Reductive Carboxylation (α-KG -> Citrate) | 5 | 25 |

Table 2: Representative metabolic flux data from a ¹³C-MFA experiment. Data is hypothetical and for illustrative purposes.

Visualizing the Metabolic Flux Analysis Workflow

Protein Turnover Studies: A Window into Proteostasis

Protein turnover, the dynamic balance between protein synthesis and degradation, is fundamental to cellular health and function.[19] Stable isotope-labeled amino acids are instrumental in measuring the rates of synthesis and degradation of individual proteins or the entire proteome, providing a dynamic view of proteostasis.[20][21]

Experimental Protocol: In Vivo Protein Turnover Measurement in Mice

This protocol details a method for measuring protein turnover rates in mice using a ¹⁵N-labeled diet.[1][7][22]

3.1.1. Animal Husbandry and Isotopic Labeling:

-

House mice individually to monitor food intake accurately.

-

Provide a ¹⁵N-labeled diet (e.g., spirulina-based) ad libitum for a defined period (the "pulse" phase). The duration of the pulse will depend on the expected turnover rates of the proteins of interest.

-

For a "pulse-chase" experiment, switch the mice back to an unlabeled diet after the pulse period.

-

Collect tissues of interest at various time points during the pulse or chase phase.

3.1.2. Sample Preparation and Protein Digestion:

-

Homogenize the collected tissues and extract the proteins.

-

Quantify the protein concentration in each extract.

-

Digest the proteins into peptides using trypsin.

3.1.3. LC-MS/MS Analysis and Turnover Rate Calculation:

-

Analyze the peptide mixtures by LC-MS/MS.

-

Use specialized software to determine the isotopic enrichment of peptides over time. This involves measuring the ratio of the intensities of the unlabeled ("light") and ¹⁵N-labeled ("heavy") isotopic envelopes for each peptide.

-

Calculate the fractional synthesis rate (FSR) or degradation rate (FDR) for each protein by fitting the time-course of isotopic enrichment to an appropriate kinetic model.

Quantitative Data Presentation

The following table provides representative protein half-life data from a study measuring protein turnover in different mouse tissues using a stable isotope labeling approach.

| Protein | Liver Half-life (days) | Kidney Half-life (days) | Heart Half-life (days) | Muscle Half-life (days) |

| Albumin | 2.5 | - | - | - |

| Catalase | 1.5 | 2.0 | 3.5 | 5.0 |

| GAPDH | 0.8 | 1.2 | 2.1 | 4.5 |

| Myosin heavy chain | - | - | 5.8 | 15.0 |

| Collagen I | >100 | >100 | >100 | >100 |

Table 3: Representative protein half-lives in various mouse tissues.[23][24][25][26] Data is compiled from multiple sources and serves as an illustrative example.

Visualizing the Protein Turnover Experimental Workflow

Applications in Drug Development

Stable isotope-labeled amino acids are also playing an increasingly important role in drug development. They are utilized in:

-

Target Identification and Validation: SILAC-based proteomics can identify the protein targets of a drug and elucidate its mechanism of action by quantifying changes in protein expression or post-translational modifications upon drug treatment.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled amino acids can be incorporated into therapeutic proteins to trace their absorption, distribution, metabolism, and excretion (ADME) properties in vivo.

-

Biomarker Discovery: Quantitative proteomics using SILAAs can identify proteins whose expression levels change in response to drug treatment or disease progression, serving as potential biomarkers for drug efficacy or diagnosis.

Conclusion

The applications of stable isotope-labeled amino acids are vast and continue to expand. From elucidating complex signaling networks and mapping metabolic pathways to measuring the dynamic turnover of proteins and aiding in the development of new therapeutics, SILAAs provide an unparalleled level of insight into the intricate workings of biological systems. The detailed protocols, quantitative data, and visual workflows presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the power of these remarkable tools in their own investigations.

References

- 1. mbexc.de [mbexc.de]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. buchem.com [buchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 18. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. Determining and interpreting protein lifetimes in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. arts.units.it [arts.units.it]

- 23. An atlas of protein turnover rates in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 25. buchwalterlab.ucsf.edu [buchwalterlab.ucsf.edu]

- 26. researchgate.net [researchgate.net]

The Role of DL-Isoleucine-d10 in Modern Metabolomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of metabolomics, the precise and accurate quantification of small molecules is paramount to understanding complex biological systems. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based metabolomics, ensuring data reliability and enabling robust quantitative analysis. Among these, DL-Isoleucine-d10, a deuterated form of the essential branched-chain amino acid isoleucine, has emerged as a critical reagent. This technical guide provides an in-depth exploration of the role of this compound in metabolomics studies, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant metabolic and signaling pathways.

This compound serves two primary functions in metabolomics research:

-

As an Internal Standard: Its most common application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1][2] By adding a known amount of this compound to biological samples at an early stage of sample preparation, variations arising from extraction efficiency, matrix effects, and instrument response can be normalized.[3][4] This isotope dilution technique is the gold standard for accurate quantification of endogenous isoleucine.

-

As a Metabolic Tracer: The stable isotope label allows researchers to trace the metabolic fate of isoleucine in various biological systems.[1] This approach, known as metabolic flux analysis, provides insights into the dynamics of metabolic pathways, helping to elucidate how cells and organisms respond to different physiological and pathological conditions.

Isoleucine itself is a key regulator of metabolic health, with its circulating levels being associated with obesity and insulin resistance.[5][6] It plays a crucial role in protein synthesis and is involved in important signaling pathways such as the mammalian target of rapamycin (mTOR) and insulin signaling.[7][8] Therefore, the accurate measurement of isoleucine, facilitated by this compound, is critical for research in numerous areas, including metabolic diseases, oncology, and drug development.

Core Applications of this compound in Metabolomics

| Application | Description | Key Advantages |

| Quantitative Metabolomics | Use as an internal standard for the precise measurement of isoleucine concentrations in various biological matrices (e.g., plasma, serum, tissues, cell lysates). | Corrects for sample loss during preparation, mitigates ion suppression/enhancement in mass spectrometry, and improves accuracy and reproducibility of quantification.[3][4] |

| Metabolic Flux Analysis | Employed as a tracer to follow the incorporation and transformation of isoleucine through metabolic pathways. | Enables the determination of pathway activity (fluxes) and provides a dynamic view of metabolism that cannot be obtained from static concentration measurements alone. |

| Clinical Biomarker Discovery | Facilitates the accurate quantification of isoleucine as a potential biomarker for diseases such as maple syrup urine disease (MSUD), obesity, and type 2 diabetes.[8] | High accuracy and precision are crucial for the validation of biomarkers in clinical research and diagnostics. |

| Drug Development | Used to assess the effect of drug candidates on isoleucine metabolism and related signaling pathways. | Provides a quantitative measure of target engagement and downstream metabolic consequences of drug action. |

Experimental Protocols

Protocol 1: Quantification of Isoleucine in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a standard procedure for the analysis of isoleucine in human plasma.

1. Materials and Reagents:

-

This compound

-

Human plasma (collected in EDTA or heparin tubes)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation solution (e.g., 80:20 ACN:MeOH with 0.1% FA)

-

Microcentrifuge tubes (1.5 mL)

-

LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation:

-

Thaw Samples: Thaw frozen plasma samples on ice.

-

Prepare Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50% MeOH) at a concentration of 1 mg/mL. Further dilute this stock to a working concentration (e.g., 10 µg/mL). The final concentration in the sample should be chosen to be close to the expected endogenous isoleucine concentration.

-

Protein Precipitation:

-

Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound working solution.

-

Add 200 µL of ice-cold protein precipitation solution.

-

Vortex vigorously for 30 seconds.

-

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or an LC vial insert.

-

Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be dried down under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

3. LC-MS/MS Analysis:

-

LC Column: A reverse-phase C18 column or a HILIC column suitable for amino acid analysis.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate isoleucine from other amino acids and matrix components.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Isoleucine (Endogenous): Precursor ion (m/z) 132.1 -> Product ion (m/z) 86.1

-

This compound (Internal Standard): Precursor ion (m/z) 142.2 -> Product ion (m/z) 92.1

-

Note: These transitions may need to be optimized for the specific instrument used.

-

4. Data Analysis:

-

Integrate the peak areas for both the endogenous isoleucine and the this compound internal standard.

-

Calculate the ratio of the peak area of endogenous isoleucine to the peak area of this compound.

-

Generate a calibration curve using known concentrations of unlabeled isoleucine spiked into a surrogate matrix (e.g., stripped plasma or a buffered solution) with a constant amount of this compound.

-

Determine the concentration of isoleucine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following table presents typical concentration ranges of isoleucine in human plasma as determined by LC-MS/MS methods utilizing stable isotope-labeled internal standards.

| Analyte | Matrix | Concentration Range (µM) | Method | Reference |

| Isoleucine | Human Plasma | 40 - 100 | LC-MS/MS | [9] |

| Isoleucine | Human Plasma | 50 - 120 | LC-MS/MS | [10] |

| Isoleucine | Mouse Plasma | 60 - 150 | LC-MS/MS | [6] |

Note: These values can vary based on factors such as age, diet, and health status.

Signaling and Metabolic Pathways

Isoleucine Catabolism

The breakdown of isoleucine is a multi-step enzymatic process that occurs primarily in the mitochondria. It shares the initial catabolic steps with the other branched-chain amino acids, leucine and valine. The carbon skeleton of isoleucine is ultimately converted into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production or be used for the synthesis of other molecules.

Role of Isoleucine in mTOR and Insulin Signaling

Isoleucine, along with other branched-chain amino acids, plays a significant role in activating the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7] Isoleucine can also influence insulin signaling, and dysregulation of its metabolism is linked to insulin resistance.[8][11]

Conclusion

This compound is a cornerstone reagent in modern metabolomics, enabling the accurate quantification of isoleucine and the elucidation of its metabolic pathways. Its application as an internal standard in LC-MS/MS-based methods provides the reliability and precision required for high-quality metabolomics data. Furthermore, its use as a tracer in metabolic flux analysis offers a dynamic perspective on cellular metabolism. Given the growing understanding of isoleucine's critical role in health and disease, the continued and expanded use of this compound is certain to be a key driver of future discoveries in biomedical research and drug development.

References

- 1. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Branched Chain Amino Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 9. Comprehensive metabolic amino acid flux analysis in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Preparation of a DL-Isoleucine-d10 Stock Solution

Introduction

DL-Isoleucine-d10 is a deuterated stable isotope-labeled form of the essential amino acid isoleucine. It is a critical tool for researchers, scientists, and drug development professionals, primarily utilized as an internal standard in quantitative mass spectrometry-based applications. Its use allows for the precise and accurate quantification of its unlabeled counterpart, L-isoleucine, in various biological matrices. These application notes provide a detailed protocol for the preparation of a stock solution of this compound, ensuring its proper handling, storage, and use in downstream applications such as metabolomics, pharmacokinetic studies, and clinical diagnostics.

Physicochemical Properties and Applications

This compound is a white, solid powder. The deuterium labeling provides a distinct mass shift, enabling its differentiation from the endogenous L-isoleucine in mass spectrometric analysis without significantly altering its chemical properties.[1][2]

Key Applications:

-

Internal Standard: Its primary application is as an internal standard for the quantification of isoleucine in biological samples (e.g., plasma, urine, tissue extracts) by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

-

Metabolic Tracer: It can be used as a tracer to study the in vivo metabolism and physiological functions of isoleucine.[2][3]

-

Clinical Research: Employed in studies of metabolic disorders where isoleucine levels are relevant, such as Maple Syrup Urine Disease (MSUD).[1]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃D₁₀NO₂ | [1][4] |

| Molecular Weight | 141.23 g/mol | [4][5] |

| Appearance | White solid/powder | [1][6] |

| Solubility | Slightly soluble in water (sonication may be required). Insoluble in ether. | [1][6] |

| Storage (Solid) | -20°C | [1] |

| Storage (Stock Solution) | -20°C for up to 1 month, -80°C for up to 6 months.[3][7] | [3][7] |

| Purity (Deuterated forms) | ≥99% | [1] |

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol outlines the procedure for preparing a 1 mg/mL stock solution of this compound. This concentration is a common starting point and can be further diluted to create working standards as required for specific analytical methods.

Materials:

-

This compound powder

-

High-purity water (e.g., Milli-Q® or equivalent)

-

Analytical balance

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Pipettes (P1000, P200) and sterile tips

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

0.22 µm sterile syringe filter (optional, for sterilization)

Procedure:

-

Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

-

Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg) into the tube. Record the exact weight.

-

Solvent Addition: Based on the recorded weight, calculate the precise volume of high-purity water needed to achieve a 1 mg/mL concentration. For example, if 1.05 mg of powder was weighed, add 1.05 mL of water.

-

Dissolution:

-

Add the calculated volume of high-purity water to the microcentrifuge tube containing the this compound powder.

-

Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles. If particles remain, sonicate the tube in a water bath for 5-10 minutes.[1]

-

-

Sterilization (Optional): If the stock solution is intended for cell culture or other sterile applications, it should be filter-sterilized through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.[3][7]

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.[3]

-

Clearly label each aliquot with the compound name, concentration, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][7]

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the protocol for preparing the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-Isoleucine-d10 | CymitQuimica [cymitquimica.com]

- 5. L-Isoleucine-d10 | C6H13NO2 | CID 101865217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-3-methylpentanoic acid | C6H13NO2 | CID 791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Note: High-Throughput Quantification of Isoleucine in Human Plasma using DL-Isoleucine-d10 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoleucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, glucose metabolism, and immune function. Accurate quantification of isoleucine in biological matrices such as plasma is crucial for clinical diagnostics, particularly for inborn errors of metabolism like Maple Syrup Urine Disease (MSUD), as well as for nutritional monitoring and metabolic research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for amino acid analysis due to its high sensitivity, selectivity, and throughput.

A robust method for accurate quantification by LC-MS/MS involves the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is chemically identical to the analyte, causing it to co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[1] This allows for the correction of variability that may occur during sample preparation and analysis, leading to highly accurate and precise results.[2] DL-Isoleucine-d10, a deuterated form of isoleucine, serves as an ideal internal standard for this purpose. This application note provides a detailed protocol for the quantification of isoleucine in human plasma using this compound as an internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

DL-Isoleucine (Sigma-Aldrich or equivalent)

-

This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

-

-

Solvents and Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Methanol (LC-MS grade)

-

Human plasma (drug-free, sourced from a reputable supplier)

-

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve DL-Isoleucine and this compound in separate volumetric flasks using a 50:50 mixture of methanol and water to create 1 mg/mL primary stock solutions.

-

-

Intermediate Stock Solutions:

-

Prepare a series of intermediate stock solutions of DL-Isoleucine by serially diluting the primary stock solution with 50:50 methanol/water.

-

-

Internal Standard (IS) Working Solution (10 µg/mL):

-